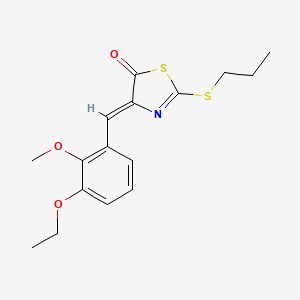![molecular formula C19H23FN2O2S B4818491 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4818491.png)
1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule drug that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). BCL-2 is a protein that is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors. By inhibiting BCL-2, ABT-199 induces apoptosis (programmed cell death) in cancer cells, making it a promising therapeutic agent for cancer treatment.
Mécanisme D'action
BCL-2 is an anti-apoptotic protein that plays a key role in regulating the intrinsic pathway of apoptosis. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis and eliminating damaged or abnormal cells. In cancer cells, BCL-2 is often overexpressed, leading to the inhibition of apoptosis and promoting cell survival. 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide selectively binds to BCL-2 with high affinity, displacing pro-apoptotic proteins such as BIM and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has been shown to inhibit tumor growth in animal models of cancer. 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has also been shown to have a favorable safety profile in clinical trials, with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells with high levels of BCL-2 expression. However, 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the development and application of 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide. One area of research is the identification of biomarkers that can predict response to 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide treatment. Another area of research is the combination of 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide with other targeted therapies or chemotherapy to enhance its efficacy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide in different types of cancer.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In vitro studies have shown that 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide selectively induces apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity makes 1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide a promising therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-18-8-4-17(5-9-18)15-25(23,24)21-14-16-6-10-19(11-7-16)22-12-2-1-3-13-22/h4-11,21H,1-3,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDVUGXKNWUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)
![2,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4818430.png)
![3-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4818439.png)

![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4818454.png)

![4-[(2-bromophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4818482.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4818485.png)
![ethyl N-({[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4818487.png)

![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4818499.png)
![4-[(8-chloro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B4818507.png)